
Thalidomide-5'-O-PEG1-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-PEG1-C2-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Thalidomide itself has a notorious history due to its teratogenic effects, but its derivatives have found significant applications in modern medicine, particularly in cancer therapy and immune modulation .
Vorbereitungsmethoden
The synthesis of Thalidomide-5’-O-PEG1-C2-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid group. The synthetic route typically starts with the preparation of thalidomide, followed by the attachment of the PEG linker and the carboxylic acid group under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Thalidomide-5’-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-PEG1-C2-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein degradation and cellular signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a protein involved in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to various biological effects. This interaction affects cellular processes such as cell cycle regulation, apoptosis, and immune response .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-O-PEG1-C2-acid can be compared with other similar compounds such as:
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A derivative with potent anti-inflammatory and anti-angiogenic effects.
Thalidomide-5’-Linker-Acid: A similar compound with a different linker structure. The uniqueness of Thalidomide-5’-O-PEG1-C2-acid lies in its specific PEG linker and carboxylic acid group, which confer distinct pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C18H18N2O8 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-14-4-3-13(16(24)19-14)20-17(25)11-2-1-10(9-12(11)18(20)26)28-8-7-27-6-5-15(22)23/h1-2,9,13H,3-8H2,(H,22,23)(H,19,21,24) |
InChI-Schlüssel |
YYXIQQBDSTVJEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


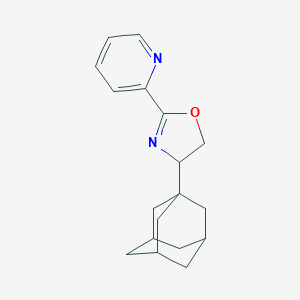
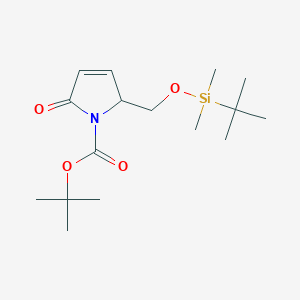

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
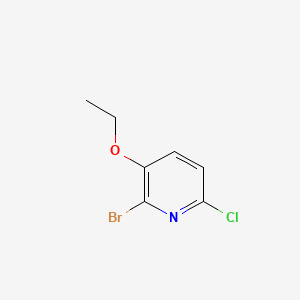
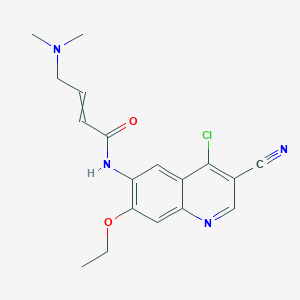
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
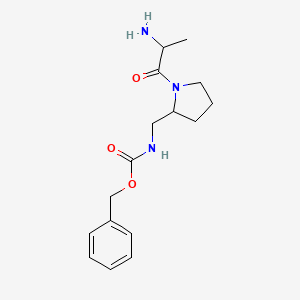
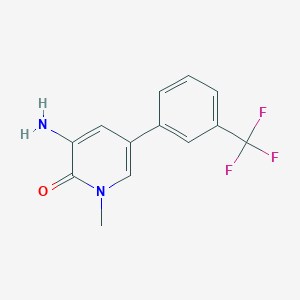
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
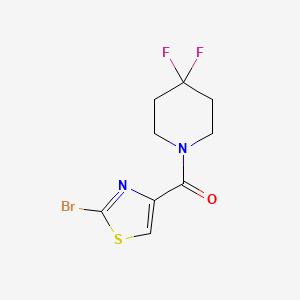

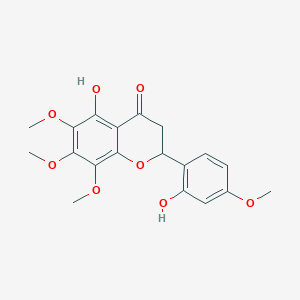
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
